![molecular formula C13H24N2O2 B171969 叔丁基 7-氮杂螺[3.5]壬烷-2-基氨基甲酸酯 CAS No. 147611-03-8](/img/structure/B171969.png)

叔丁基 7-氮杂螺[3.5]壬烷-2-基氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

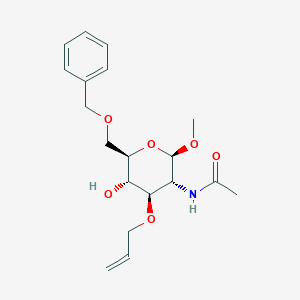

“tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate” is a chemical compound with the CAS Number: 147611-03-8 . It has a molecular weight of 240.35 . The IUPAC name for this compound is tert-butyl 7-azaspiro[3.5]non-2-ylcarbamate .

Molecular Structure Analysis

The InChI code for “tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate” is 1S/C13H24N2O2/c1-12(2,3)17-11(16)15-10-8-13(9-10)4-6-14-7-5-13/h10,14H,4-9H2,1-3H3,(H,15,16) . This code provides a specific representation of the molecular structure.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a refrigerator .科学研究应用

合成酚类抗氧化剂的环境出现、归宿和毒性

合成酚类抗氧化剂 (SPA),包括叔丁基基化合物,广泛用于各种工业产品中以防止氧化反应。这些化合物已在不同环境基质中被检测到,例如室内灰尘、空气颗粒物和水体。人类接触途径包括通过食物和灰尘摄入,以及通过个人护理产品摄入。一些 SPA 已显示出潜在的毒性作用,包括肝毒性和内分泌干扰。鉴于这些影响,越来越多的研究集中在 SPA 的环境行为、人类接触和毒性上,这表明需要开发毒性和环境持久性较低的 novel SPA (Liu & Mabury, 2020)。

在净化过程中的膜技术应用

在化学工程领域,特别是在燃料添加剂(如甲基叔丁基醚 (MTBE))的合成和纯化中,叔丁基基化合物发挥着至关重要的作用。全蒸发技术是一种用于选择性分离有机混合物的膜工艺,它利用由聚(乙烯醇)和醋酸纤维素等材料制成的聚合物膜。这些膜在分离共沸混合物方面非常有效,突出了叔丁基基化合物在提高燃料性能和减少有害排放方面的相关性 (Pulyalina 等人,2020)。

燃料氧化剂的生物降解和环境归宿

燃料氧化剂(如 MTBE(甲基叔丁基醚))的降解和环境归宿对于了解叔丁基基化合物的生态影响至关重要。特别是 MTBE,它对地下固体的吸附性弱,使其能够自由地在地下水中移动。这种流动性加上其对生物降解的抵抗力,对修复工作提出了重大挑战。研究表明,探索在各种氧化还原条件下 MTBE 及其中间体(如叔丁基醇)的生物降解途径对于减轻环境污染非常重要 (Schmidt 等人,2004)。

生物修复技术的进展

最近的研究在 MTBE 降解的生物修复技术方面取得了进展,表明在有氧条件下,MTBE 可以被特定的微生物属完全矿化。这一发现为受污染场地的 MTBE 生物修复或自然衰减开辟了新的途径。各种物种以 MTBE 为唯一碳源或作为共代谢物的能力强调了生物技术应用在解决叔丁基基化合物造成的环境污染方面的潜力 (Fiorenza & Rifai, 2003)。

安全和危害

作用机制

Target of Action

It is known to be used as a rigid linker in protac development for targeted protein degradation .

Mode of Action

As a component in PROTACs, it likely facilitates the binding of the PROTAC to its target protein, leading to the protein’s degradation .

Biochemical Pathways

As part of a PROTAC, it would be involved in the ubiquitin-proteasome pathway, leading to the degradation of target proteins .

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and to be a p-gp substrate .

Result of Action

As a component in PROTACs, its action would result in the degradation of target proteins .

属性

IUPAC Name |

tert-butyl N-(7-azaspiro[3.5]nonan-2-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-10-8-13(9-10)4-6-14-7-5-13/h10,14H,4-9H2,1-3H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXSKWUIJYPVHKK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC2(C1)CCNCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70570967 |

Source

|

| Record name | tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70570967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

147611-03-8 |

Source

|

| Record name | Carbamic acid, N-7-azaspiro[3.5]non-2-yl-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147611-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70570967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine](/img/structure/B171912.png)